molecular formula C12H8N2O2 B8538647 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one

6-phenylfuro[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B8538647
M. Wt: 212.20 g/mol
InChI Key: KVIOVLRDQJNDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenylfuro[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C12H8N2O2 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

6-phenylfuro[2,3-d]pyrimidin-4(3H)-one exhibits a range of biological activities that make it a candidate for drug development. Notably:

  • Anticancer Properties : Research indicates that this compound may possess anticancer properties, particularly as an inhibitor of certain enzymes involved in cancer progression. For instance, studies have shown that derivatives of furo[2,3-d]pyrimidines can inhibit tyrosine kinase enzymes, which are crucial in various cancers including non-small cell lung cancer and colorectal cancer .
  • Antimicrobial Activity : Some derivatives of furo[2,3-d]pyrimidin-4(3H)-one have demonstrated antimicrobial properties against various pathogens. This suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Common methods include:

  • Cyclization Reactions : The synthesis often begins with the cyclization of appropriate precursors such as 2-amino derivatives and carbonitriles under acidic conditions. For example, a method involving the reaction of 2-amino-4,5-diphenylfuran-3-carbonitrile with formic acid has been documented .
  • Modification of Existing Compounds : Researchers have explored the modification of existing furo[2,3-d]pyrimidine structures to enhance their biological activity or solubility. This includes the introduction of various functional groups that can improve pharmacokinetic properties.

Case Studies

Several case studies have illustrated the practical applications and effectiveness of this compound in medicinal chemistry:

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of a series of furo[2,3-d]pyrimidine derivatives in vitro against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The compound showed promising results, inhibiting bacterial growth at lower concentrations compared to standard antibiotics.

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

6-phenyl-3H-furo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H8N2O2/c15-11-9-6-10(8-4-2-1-3-5-8)16-12(9)14-7-13-11/h1-7H,(H,13,14,15)

InChI Key

KVIOVLRDQJNDTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CNC3=O

Origin of Product

United States

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